molecular formula C23H24ClN3O3S B2974501 6-Benzyl-2-(2-phenoxyacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1216474-73-5

6-Benzyl-2-(2-phenoxyacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No. B2974501
CAS RN: 1216474-73-5
M. Wt: 457.97
InChI Key: KOJGQXSFIPUKII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that contains several functional groups, including a benzyl group, a phenoxyacetamido group, and a tetrahydrothieno[2,3-c]pyridine group. These groups suggest that the compound may have interesting chemical properties and potential applications in various fields .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of several functional groups. The benzyl group is a common structural motif in organic chemistry, consisting of a phenyl group attached to a CH2 group. The phenoxyacetamido group consists of a phenyl group attached to an oxygen atom, which is in turn attached to an acetamido group (a carbonyl group attached to an amine). The tetrahydrothieno[2,3-c]pyridine group is a heterocyclic compound that contains both sulfur and nitrogen atoms .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its various functional groups. For example, the amine group in the phenoxyacetamido portion of the molecule could potentially participate in a variety of reactions, including condensation and substitution reactions .

Scientific Research Applications

Antimicrobial Properties of Thieno Derivatives : A study on the synthesis and antimicrobial activities of new thiazole and pyrazole derivatives based on 4,5,6,7-tetrahydrobenzothiophene moiety has shown that some synthesized compounds exhibit promising antimicrobial activities. This research highlights the potential of such compounds in developing new antimicrobial agents (Gouda et al., 2010).

Antimicrobial Activity of Thienopyrimidine Carboxamides : Another study focused on the synthesis and antimicrobial evaluation of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides. These compounds have shown increased activity against strains of Proteus vulgaris and Pseudomonas aeruginosa compared to reference drugs, indicating their significance in antimicrobial drug discovery (Kolisnyk et al., 2015).

Synthesis of Pyrano[2,3-c]pyridine Derivatives and Their Antimicrobial Activity : Research on the synthesis of 2-imino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-(N-aryl) carboxamides has shown significant antibacterial and antifungal activities, with some compounds demonstrating activity comparable or superior to standard drugs. This highlights their potential in the development of new antimicrobial agents (Zhuravel et al., 2005).

Mechanism of Action

Target of Action

Compounds with similar structures have been found to exhibit diverse biological activities

Mode of Action

It’s known that the active hydrogen on c-2 of these compounds can take part in a variety of condensation and substitution reactions . The compound may interact with its targets through similar mechanisms, leading to changes in cellular processes.

Biochemical Pathways

Compounds of similar structure are known to be involved in a variety of heterocyclic synthesis . The compound may affect similar pathways, leading to downstream effects on cellular processes.

Result of Action

Similar compounds have been found to exhibit antimicrobial, insecticidal, anti-inflammatory, and molluscidal activities . The compound may have similar effects.

properties

IUPAC Name

6-benzyl-2-[(2-phenoxyacetyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3S.ClH/c24-22(28)21-18-11-12-26(13-16-7-3-1-4-8-16)14-19(18)30-23(21)25-20(27)15-29-17-9-5-2-6-10-17;/h1-10H,11-15H2,(H2,24,28)(H,25,27);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOJGQXSFIPUKII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C(=C(S2)NC(=O)COC3=CC=CC=C3)C(=O)N)CC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.